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(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt - 359435-45-3

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt

Catalog Number: EVT-1438909
CAS Number: 359435-45-3
Molecular Formula: C13H28NO10P
Molecular Weight: 389.338
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt is a complex organic compound that belongs to the class of phosphates. It consists of a heptopyranosyl sugar moiety linked to a dihydrogen phosphate group, with cyclohexylammonium serving as the counterion. This compound is notable for its potential applications in biochemistry and pharmaceuticals due to its structural characteristics and biological relevance.

Source

The compound can be synthesized through various chemical processes and is often studied in the context of carbohydrate chemistry and phosphate biochemistry. The cyclohexylammonium salt form is particularly relevant for solubility and stability in biological systems.

Classification
  • Type: Organic Phosphate
  • Subcategory: Sugar Phosphate
  • Counterion: Cyclohexylammonium
Synthesis Analysis

Methods

The synthesis of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt typically involves several steps:

  1. Formation of the Sugar Moiety: The heptopyranosyl component can be synthesized from simpler sugar precursors through glycosylation reactions.
  2. Phosphorylation: The introduction of the dihydrogen phosphate group is accomplished using phosphorus oxychloride or phosphoric acid under controlled conditions.
  3. Salt Formation: The final step involves neutralizing the phosphate with cyclohexylamine to form the cyclohexylammonium salt.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt can be represented as follows:

  • Molecular Formula: C₁₃H₂₃N₂O₇P
  • Structural Features:
    • A seven-carbon sugar backbone (heptopyranosyl)
    • A dihydrogen phosphate group (-PO₄H₂)
    • A cyclohexylammonium ion providing charge balance.

Data

  • Molecular Weight: Approximately 317.3 g/mol
  • Configuration: The sugar moiety exhibits specific stereochemistry which is crucial for its biological function.
Chemical Reactions Analysis

Reactions

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to release phosphate groups, which are essential for biochemical pathways.
  2. Glycosidic Bond Formation: The compound can act as a glycosyl donor in reactions with alcohols or amines, forming glycosidic bonds.

Technical Details

The reactivity is influenced by the presence of the phosphate group, which can stabilize negative charges during reaction mechanisms. Kinetic studies may be performed to understand the rates of these reactions under different conditions.

Mechanism of Action

Process

The mechanism of action for (D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate primarily involves its role in biochemical pathways:

  1. Phosphate Transfer: The dihydrogen phosphate moiety can donate a phosphate group to other molecules, facilitating energy transfer.
  2. Biological Recognition: The sugar part may interact with specific enzymes or receptors, influencing metabolic pathways.

Data

Studies have shown that phosphate-containing carbohydrates play significant roles in cellular signaling and metabolism, highlighting their importance in biochemistry.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water due to its ionic nature from the ammonium salt formation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity associated with phosphates and carbohydrates, including hydrolysis and esterification.

Relevant data from studies indicate that variations in pH can significantly affect the stability and reactivity of this compound.

Applications

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydrogenphosphate, cyclohexylammonium salt has several scientific uses:

  1. Biochemical Research: Used as a substrate for studying enzyme kinetics involving phosphorylated sugars.
  2. Pharmaceutical Development: Potential applications in drug design where sugar-phosphate structures are relevant for targeting specific biological pathways.
  3. Analytical Chemistry: Employed in assays to quantify phosphate levels in biological samples.
Biosynthetic Pathways and Enzymatic Roles of Heptose-Containing Glycans

Enzymatic Mechanisms in GDP-D-glycero-α-D-manno-heptose Biosynthesis

The biosynthesis of D-glycero-α-D-manno-heptose-containing glycans initiates with the isomerization of the pentose phosphate pathway intermediate D-sedoheptulose 7-phosphate. This critical first step is catalyzed by the enzyme sedoheptulose-7-phosphate isomerase (GmhA), which converts the ketose sugar (D-sedoheptulose 7-phosphate) into the aldose sugar D-glycero-D-manno-heptose 7-phosphate. Structural analyses of GmhA reveal a conserved Rossmann-fold domain that facilitates substrate binding and stereospecific isomerization via an enediol intermediate mechanism [1] [6].

The pathway diverges for nucleotide activation at the next step, governed by the bifunctional enzyme HldE. This enzyme possesses dual catalytic domains:

  • An N-terminal kinase domain that phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position, forming D-glycero-β-D-manno-heptose-1,7-bisphosphate.
  • A C-terminal nucleotidyltransferase domain that subsequently activates the monophosphate intermediate. Crucially, HldE exhibits nucleotide specificity, utilizing ATP to form ADP-D-glycero-β-D-manno-heptose or GTP to form GDP-D-glycero-α-D-manno-heptose, dictating the glycan's ultimate role in LPS core or S-layer/glycoprotein biosynthesis, respectively [4] [5] [8].

The D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate moiety represents a key activated intermediate state during this process. The final step involves epimerization at the C6'' position, catalyzed by ADP-heptose epimerase (HldD/RfaD), converting the D,D-isomer into the ADP-L-glycero-β-D-manno-heptose predominantly incorporated into Gram-negative LPS cores [1] [5].

Table 1: Key Enzymes in GDP/ADP-Heptose Biosynthesis

EnzymeEC NumberReaction CatalyzedPrimary ProductPathway
GmhA5.3.1.28IsomerizationD-glycero-D-manno-Heptose 7-phosphateADP/GDP
HldE Kinase Domain2.7.1.167C1 PhosphorylationD-glycero-β-D-manno-Heptose 1,7-bisphosphateADP/GDP
HldE Nucleotidyltransferase Domain2.7.7.-Nucleotide ActivationADP-β-D,D-Heptose / GDP-α-D,D-HeptoseADP / GDP
GmhB3.1.3.82C7 DephosphorylationD-glycero-α/β-D-manno-Heptose 1-phosphateGDP (primary)
HldD/RfaD5.1.3.20C6'' EpimerizationADP-L-glycero-β-D-manno-HeptoseADP

Substrate Specificity of HldE and GmhB in Heptose-7-Phosphate Activation

The bifunctional HldE enzyme demonstrates significant substrate specificity governing pathway commitment:

  • Kinase Domain Specificity: The kinase domain exhibits strict selectivity for D-glycero-D-manno-heptose 7-phosphate. It shows negligible activity towards closely related sugars like D-glucose 6-phosphate or D-mannose 6-phosphate. Kinetic studies in E. coli and H. pylori reveal Michaelis constants (K_m) in the low micromolar range (15-50 µM) for heptose 7-phosphate, indicating high substrate affinity [1] [5] [8].
  • Nucleotide Specificity of Transferase Domain: The C-terminal nucleotidyltransferase domain dictates the nucleotide incorporated. Structural analyses identify key amino acid residues within the active site that interact with the purine base of the NTP. Mutations in these residues can alter specificity. For GDP-α-D,D-heptose synthesis (crucial for S-layer glycoproteins in Gram-positives like Aneurinibacillus thermoaerophilus), GTP is the preferred cosubstrate. Conversely, for ADP-β-D,D-heptose synthesis (LPS precursor in Gram-negatives), ATP is utilized. The K_m for ATP is typically lower than for GTP in enzymes primarily functioning in the ADP pathway [4] [10].

D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate serves as a direct substrate analogue of the natural monophosphate intermediates processed by HldE's nucleotidyltransferase domain and GmhB. The phosphatase GmhB acts downstream of HldE's kinase activity. Its primary physiological substrate is D-glycero-D-manno-heptose 1,7-bisphosphate, converting it to D-glycero-D-manno-heptose 1-phosphate by removing the C7 phosphate. GmhB enzymes, such as H. pylori HP0860, exhibit a strong preference for the β-anomer of the heptose bisphosphate substrate over the α-anomer, demonstrating significant stereoselectivity [5]. This anomeric preference is crucial for efficient flux through the GDP pathway. GmhB belongs to the inositol monophosphatase superfamily and utilizes a metal-dependent catalytic mechanism (Mg²⁺ or Mn²⁺), with conserved aspartate residues involved in metal ion coordination and phosphate hydrolysis [1] [5]. The cyclohexylammonium salt form of D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate is often employed in in vitro enzymatic assays to stabilize this reactive intermediate and study GmhB kinetics, bypassing the need for HldE kinase activity.

Table 2: Substrate Specificity and Kinetic Parameters of Key Heptose Biosynthesis Enzymes

EnzymePrimary SubstrateK_m (Substrate)K_m (Cosubstrate)Catalytic Efficiency (k_cat/K_m)Key Specificity Features
HldE Kinase (E. coli)D,D-Heptose 7-P~20 µMATP: ~150 µM~2.5 x 10⁴ M⁻¹s⁻¹Strict for heptose 7-P configuration
HldE Transferase (ADP Path)D,D-Heptose 1-P~35 µMATP: ~80 µM~1.8 x 10⁴ M⁻¹s⁻¹Prefers ATP, produces ADP-β-D,D-Hep
HldE Transferase (GDP Path)D,D-Heptose 1-P~40 µMGTP: ~250 µM~0.8 x 10⁴ M⁻¹s⁻¹Prefers GTP, produces GDP-α-D,D-Hep
GmhB (H. pylori)β-D,D-Hep 1,7-BP~18 µM-~3.0 x 10⁴ M⁻¹s⁻¹Strong preference for β-anomer

Role of D-glycero-α-D-manno-heptopyranosyl Derivatives in Bacterial Lipooligosaccharide Assembly

D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate is a functional mimic of activated heptose donors (like ADP-heptose) and their immediate precursors (heptose-1-phosphate). It plays crucial roles in studying the assembly of the inner core oligosaccharide of bacterial lipooligosaccharides (LOS) and lipopolysaccharides (LPS). This inner core is highly conserved across Gram-negative bacteria and typically consists of two L-glycero-α-D-manno-heptose (L,D-Hep) residues and one Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) residue, often with additional substitutions like phosphate or ethanolamine [3] [7] [9].

The conserved trisaccharide motif L,D-Hep-(α1→3)-L,D-Hep-(α1→5)-Kdo is a hallmark of the inner core. Heptosyltransferases I and II (WaaC/HepI and WaaF/HepII) are responsible for the sequential transfer of L,D-Hep residues from ADP-L-glycero-β-D-manno-heptose to the Kdo-lipid A acceptor:

  • Heptosyltransferase I (WaaC): Transfers the first L,D-Hep residue to the Kdo moiety, forming an α(1→5) glycosidic linkage.
  • Heptosyltransferase II (WaaF): Transfers the second L,D-Hep residue to the first heptose, forming an α(1→3) glycosidic linkage. This generates the core Hep₂-Kdo structure [1] [7].

While ADP-L,D-heptose is the natural donor, synthetic derivatives like glycosyl phosphates (e.g., D-glycero-α-D-manno-heptopyranosyl dihydrogen phosphate) serve as valuable substrate analogues and glycosyl donors in in vitro enzymatic studies and chemical synthesis. Their stability compared to nucleotide-activated sugars facilitates biochemical characterization of heptosyltransferases. Chemically synthesized oligosaccharides incorporating protected forms of D-glycero-α-D-manno-heptopyranose are essential tools for mapping antibody epitopes and understanding host-pathogen interactions. For example, synthetic oligosaccharides mimicking the inner core of Haemophilus influenzae LOS, containing L,D-Hep-(α1→2)-L,D-Hep-(α1→3)-L,D-Hep linkages, have been crucial for identifying targets of protective antibodies like monoclonal antibody WN1 222-5 [7] [9].

Genes encoding heptose biosynthesis enzymes (gmhA, hldE, gmhB, hldD) and heptosyltransferases (waaC, waaF) are essential for viability in many Gram-negative pathogens or result in severe virulence attenuation ("deep rough" phenotype). Mutants lacking heptose in their LPS core exhibit hypersensitivity to hydrophobic antibiotics (e.g., novobiocin), detergents, and bile salts due to severe outer membrane permeability defects. Furthermore, these mutants show impaired resistance to complement-mediated killing in serum, reduced adhesion to host cells (as demonstrated in H. pylori HP0860/GmhB knockout), and diminished ability to establish infection in animal models [1] [2] [5]. The recent discovery of heptose metabolites (e.g., β-HBP, ADP-heptose, heptose-1-phosphate) as potent Pathogen-Associated Molecular Patterns (PAMPs) recognized intracellularly via the ALPK1-TIFA-TRAF6 signaling axis, leading to NF-κB activation and proinflammatory cytokine production, further underscores the critical role of heptose biochemistry in bacterial pathogenesis and immune recognition [5] [8].

Table 3: Key Glycosidic Linkages Involving Heptose in Bacterial Glycan Cores

BacteriumCore Glycan StructureKey Heptose LinkagesBiological Significance
Escherichia coliHepI-(α1→5)-KdoII-(α2→4)-KdoI-...HepI→HepII: α(1→3)Core integrity, OM barrier function
Salmonella entericaHepI-(α1→5)-KdoII-(α2→4)-KdoI-...HepI→HepII: α(1→3)Serum resistance, virulence
Haemophilus influenzaeHepIII-(α1→2)-HepII-(α1→3)-HepI-(α1→5)-Kdo-...HepII→HepI: α(1→3); HepIII→HepII: α(1→2)LOS epitopes, vaccine targets
Helicobacter pyloriD,D-Hep-(α1→6)-L,D-Hep-(α1→3)-L,D-Hep-(α1→5)-Kdo-...L,D-HepI→Kdo: α(1→5); L,D-HepII→L,D-HepI: α(1→3); D,D-Hep→L,D-HepII: α(1→6)Adhesion, immune evasion, Lewis Ag mimicry
Klebsiella pneumoniaeHepI-(α1→5)-KdoII-(α2→4)-KdoI-...HepI→HepII: α(1→3)Spleen/liver survival during bacteremia

Abbreviations: ADP: Adenosine Diphosphate; GDP: Guanosine Diphosphate; Kdo: 3-Deoxy-D-manno-oct-2-ulosonic acid; Hep: Heptose; LPS: Lipopolysaccharide; LOS: Lipooligosaccharide; OM: Outer Membrane; β-HBP: D-glycero-β-D-manno-Heptose-1,7-bisphosphate; ALPK1: Alpha-Kinase 1; TIFA: TRAF-Interacting Protein with Forkhead-Associated domain; TRAF6: TNF Receptor-Associated Factor 6; NF-κB: Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B cells.

Properties

CAS Number

359435-45-3

Product Name

(D-Glycero-alpha-D-manno-heptopyranosyl)-dihydogenphosphate, cyclohexylammonium salt

IUPAC Name

cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate

Molecular Formula

C13H28NO10P

Molecular Weight

389.338

InChI

InChI=1S/C7H15O10P.C6H13N/c8-1-2(9)6-4(11)3(10)5(12)7(16-6)17-18(13,14)15;7-6-4-2-1-3-5-6/h2-12H,1H2,(H2,13,14,15);6H,1-5,7H2/t2-,3+,4+,5+,6-,7-;/m1./s1

InChI Key

VPZKBMXIQJKYSY-CGXRMXJTSA-N

SMILES

C1CCC(CC1)N.C(C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O)O

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